molecular formula C6H7NO2 B026121 Ethyl 2-cyanoacrylate CAS No. 7085-85-0

Ethyl 2-cyanoacrylate

Cat. No.: B026121
CAS No.: 7085-85-0
M. Wt: 125.13 g/mol
InChI Key: FGBJXOREULPLGL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl 2-cyanoacrylate (ECA) is primarily used as a tissue adhesive . Its primary targets are the surfaces of various materials, including biological tissues . It is often used in medical settings to close small cuts and wounds .

Mode of Action

ECA interacts with its targets through a process known as polymerization . This process is initiated by the presence of moisture, such as the small amount of moisture found in the air . The cyanoacrylate group in the monomer rapidly polymerizes in the presence of water to form long, strong chains . This rapid polymerization results in a strong bond that effectively seals the target surfaces together .

Biochemical Pathways

The primary biochemical pathway involved in the action of ECA is the polymerization process . This process is catalyzed by the presence of moisture and results in the formation of long, strong chains of polymers . The polymerization of ECA is influenced by factors such as temperature, humidity, and substrate composition .

Pharmacokinetics

The pharmacokinetics of ECA involves its absorption into the body when used as a tissue adhesive . A study found that ECA was absorbed unchanged and as unknown metabolites in plasma and urine when applied subcutaneously to rats . .

Result of Action

The primary result of ECA’s action is the formation of a strong bond that effectively seals the target surfaces together . This bond is often stronger than the materials it joins . Despite its strength, the polymer can be removed by soaking it in acetone or mild acids .

Action Environment

The action of ECA is influenced by environmental factors such as the presence of moisture . The small amount of moisture in the air is enough to initiate the polymerization process . Other factors that can influence the action of ECA include temperature and the composition of the substrate .

Biochemical Analysis

Biochemical Properties

Ethyl 2-cyanoacrylate is known for its ability to polymerize instantly in the presence of water . This property is due to its conjugated unsaturated groups . The polymerization process forms a bond that is often stronger than the materials it joins .

Cellular Effects

This compound nanoparticles (ECA-NPs) have been shown to inhibit the growth rate of B. subtilis and E. coli under culture conditions, indicating their antibacterial effect . Exposure to ECA-NPs increased levels of reactive oxygen species (ROS), which induced oxidative stress, resulting in cellular dysfunction .

Molecular Mechanism

The molecular mechanism of this compound involves its rapid polymerization in the presence of moisture . This polymerization is initiated by the small amount of moisture in the air . The polymer forms within a matter of minutes, creating a bond that is often stronger than the materials it joins .

Temporal Effects in Laboratory Settings

This compound and its cousins polymerize instantly in water . The small amount of moisture in air is enough to initiate polymerization . The polymer forms within a matter of minutes, creating a bond that is often stronger than the materials it joins .

Dosage Effects in Animal Models

In a study conducted on Wistar rats, this compound was applied subcutaneously to promote the regeneration of an experimentally produced 4 mm gap in the sciatic nerve . The results showed that application of this compound directly to the epineurium produced no significant insult to the underlying nerve fibers nor impaired nerve regeneration .

Metabolic Pathways

The metabolic pathway of this compound involves its condensation with formaldehyde to form a polymer . This exothermic reaction is followed by thermal decomposition of the resulting polymer .

Transport and Distribution

This compound is a liquid that polymerizes rapidly in the presence of moisture . This property allows it to be transported and distributed quickly within cells and tissues where it forms a strong bond .

Subcellular Localization

Given its rapid polymerization in the presence of moisture, it is likely to be found wherever there is sufficient moisture to initiate this process .

Preparation Methods

The synthesis of TCS-OX2-29 involves several steps, starting with the preparation of the core structure, which includes a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

TCS-OX2-29 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

TCS-OX2-29 has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study the orexin receptor subtype OX2 and its role in various physiological processes.

    Biology: The compound is used to investigate the role of orexin receptors in sleep regulation and other biological functions.

    Medicine: TCS-OX2-29 is being explored for its potential therapeutic applications in treating insomnia and other sleep disorders.

    Industry: The compound is used in the development of new drugs targeting orexin receptors.

Comparison with Similar Compounds

TCS-OX2-29 is unique in its high selectivity for the orexin receptor subtype OX2 compared to other orexin antagonists. Similar compounds include:

TCS-OX2-29 stands out due to its high selectivity and potency, making it a valuable tool for studying the orexin receptor subtype OX2 and its role in various physiological processes.

Properties

IUPAC Name

ethyl 2-cyanoprop-2-enoate
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InChI

InChI=1S/C6H7NO2/c1-3-9-6(8)5(2)4-7/h2-3H2,1H3
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Description Data deposited in or computed by PubChem

InChI Key

FGBJXOREULPLGL-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)C#N
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Molecular Formula

C6H7NO2
Record name ETHYL 2-CYANOACRYLATE
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Related CAS

25067-30-5
Record name Poly(ethyl cyanoacrylate)
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DSSTOX Substance ID

DTXSID1025279
Record name Ethyl cyanoacrylate
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Molecular Weight

125.13 g/mol
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Physical Description

Liquid, Clear, colorless liquid with irritating, acrid odor; [ACGIH], COLOURLESS LIQUID., Clear colorless liquid with irritating, sweet, ester-like odor
Record name 2-Propenoic acid, 2-cyano-, ethyl ester
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Boiling Point

55 °C at 3 mm Hg, BP: 54-56 °C (0.21-0.40 kPa), 54-56 °C
Record name Ethyl cyanoacrylate
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Flash Point

82.78 °C (closed cup), 75 °C c.c.
Record name Ethyl cyanoacrylate
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Solubility

Soluble in methyl ethyl ketone, toluene, acetone, DMF /N,N-dimethylformamide/, nitromethane
Record name Ethyl cyanoacrylate
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Density

1.040 at 20 °C
Record name Ethyl cyanoacrylate
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Vapor Pressure

VP: <0.27 kPa at 25 °C, 0.31 mm Hg at 20 °C, <2 mmHg at 25 °C
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Color/Form

Clear, colorless, liquid

CAS No.

7085-85-0, 25067-30-5
Record name Ethyl cyanoacrylate
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Melting Point

-20 to -25 °C
Record name Ethyl cyanoacrylate
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Synthesis routes and methods I

Procedure details

In a 400 liter capacity stirrer-equipped vessel, 130 kg of distillation residue from the production of 2-cyanoacrylate, containing 75.1% by weight of 2,4-dicyanoglutaric acid diethyl ester (410 moles), were mixed with 21.3 kg of water and the resulting mixture reacted with 8.83 kg of 92% polyoxymethylene (271 moles) in the presence of 804.6 g of 32% NaOH solution which was required to adjust the pH into the range of from 4 to 6. The reaction was carried out and the reaction product worked up in the same way as described in EXAMPLE 1. 58.7 kg of pure 2-cyanoacrylic acid ethyl ester were obtained, corresponding to a yield of 60.1% by weight, based on 100% 2,4-dicyanoglutarate.
Quantity
410 mol
Type
reactant
Reaction Step One
Name
polyoxymethylene
Quantity
8.83 kg
Type
reactant
Reaction Step Two
Name
Quantity
804.6 g
Type
catalyst
Reaction Step Two
Name
Quantity
21.3 kg
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

494.0 g (2.074 moles) of 2,4-dicyanoglutaric acid diethyl ester were reacted in the absence of water with 44.8 g of polyoxymethylene (92%; 1.372 moles) and 3 g of a 30% solution of sodium methylate in methanol (0.0167 mole). The quantity of sodium methylate used corresponded to an excess of 1.25 millimoles per mole of dicyanoglutarate. The reaction was carried out over a period of 45 minutes at a temperature of 100° C.-130° C. The water present was then removed using an oil pump vacuum. Thermolysis produced 154.5 g (1.236 moles) of 2-cyanoacrylic acid ethyl ester after distillation. The yield thus amounted to 31.3% by weight, based on 2,4-dicyanoglutarate.
Quantity
494 g
Type
reactant
Reaction Step One
Name
polyoxymethylene
Quantity
44.8 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.0167 mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dicyanoglutarate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-cyanoacrylate
Reactant of Route 2
Ethyl 2-cyanoacrylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-cyanoacrylate
Reactant of Route 4
Ethyl 2-cyanoacrylate
Reactant of Route 5
Ethyl 2-cyanoacrylate
Reactant of Route 6
Ethyl 2-cyanoacrylate

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